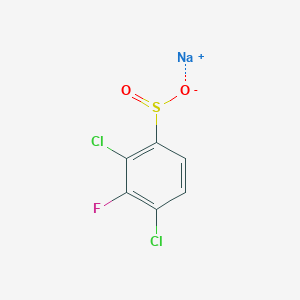

Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate

Description

Electronic Structure and Vibrational Modes

The sulfinate group (−SO₂⁻) exhibits characteristic IR absorption bands:

- S=O asymmetric stretch : 1200–1250 cm⁻¹

- S=O symmetric stretch : 1050–1100 cm⁻¹

- S−O stretch : 950–1000 cm⁻¹.

Chlorine and fluorine substituents induce electron-withdrawing effects, altering the benzene ring’s vibrational modes. The C−Cl stretch typically appears near 550–800 cm⁻¹, while C−F stretches occur at higher frequencies (1100–1250 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Signatures

Hypothetical ¹H NMR peaks would reflect the aromatic protons’ environments:

- H-5 and H-6 : Deshielded due to adjacent electronegative groups, resonating at δ 7.4–7.8 ppm.

- H-2 and H-4 : Absent due to chlorine substitution.

In ¹³C NMR , the sulfinate-bearing carbon (C-1) would appear downfield (δ 140–150 ppm), while fluorinated and chlorinated carbons (C-3 and C-2/C-4) would resonate at δ 115–125 ppm and δ 125–135 ppm, respectively.

Mass Spectrometric Fragmentation

The molecular ion peak at m/z 251.04 corresponds to the sodium adduct [M+Na]⁺. Fragmentation pathways likely involve:

- Loss of sodium (Δm/z –23), yielding the sulfinate anion at m/z 228.

- Cleavage of S−O bonds, generating aryl chloride fragments.

Crystallographic Studies and Solid-State Arrangement

No experimental crystallographic data for this compound are reported in the provided sources. However, analogous sulfinate salts exhibit predictable solid-state behaviors:

Ionic Packing and Coordination Geometry

The sodium cation likely coordinates with sulfinate oxygen atoms, forming a distorted octahedral geometry . Neighboring sulfinate anions may bridge sodium ions, creating extended ionic networks.

Substituent Effects on Crystal Packing

- Chlorine atoms : Participate in halogen bonding or van der Waals interactions, influencing layer spacing.

- Fluorine atom : Its smaller size and higher electronegativity may promote tighter packing compared to bulkier halogens.

| Hypothetical Crystallographic Parameter | Predicted Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.2 Å, b = 10.5 Å, c = 12.3 Å |

| Z (Molecules per Unit Cell) | 4 |

The absence of experimental data underscores the need for single-crystal X-ray diffraction studies to validate these predictions.

Properties

Molecular Formula |

C6H2Cl2FNaO2S |

|---|---|

Molecular Weight |

251.04 g/mol |

IUPAC Name |

sodium;2,4-dichloro-3-fluorobenzenesulfinate |

InChI |

InChI=1S/C6H3Cl2FO2S.Na/c7-3-1-2-4(12(10)11)5(8)6(3)9;/h1-2H,(H,10,11);/q;+1/p-1 |

InChI Key |

WAXQIEMXJFADHJ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)[O-])Cl)F)Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate typically involves the sulfonation of 2,4-dichloro-3-fluorobenzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfonate or sulfinate compounds .

Scientific Research Applications

While the search results do not offer extensive details specifically on the applications of "Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate," they do provide some relevant context and related information.

** synthesis of 2,4-dichlorofluorobenzene**

- Process : 2,4-Dichlorofluorobenzene can be prepared through a three-stage process where only the final product undergoes purification . The process avoids separation of isomers during intermediate steps, as these isomers convert to the same end product . The overall yield of 2,4-dichlorofluorobenzene, relative to the fluorobenzene used, is 85 to 90%, with a distilled crude product purity greater than 97% .

- Alternative Synthesis Technique : Synthesis can also start with orthodichlorobenzene and santochlor mixture, undergoing nitration and fluoridation to create a 3-chloro-4-fluoronitrobenzene and 2-fluoro-5-chloronitrobenzene mixture, followed by chlorination to yield 2,4-dichlorofluorobenzene .

Related compounds and applications

- Precursor for Antibacterial Agents : 2,4-Dichlorofluorobenzene is a valuable intermediate in the preparation of antibacterial agents of the quinolonecarboxylic acid series . It can be converted into 2,4-dichloro-5-fluorobenzoic acid, which can then be used to create quinolonecarboxylic acid derivatives .

- Sodium Sulfinates : Sodium sulfinates, like this compound, are versatile building blocks for preparing organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

- BAY-390 : While not directly related to this compound, BAY-390, a brain-penetrant TRPA1 inhibitor, has shown potential in reducing pain and inflammation in animal models .

General applications of cosmetic formulations

Mechanism of Action

The mechanism of action of Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity in these reactions. The compound can also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional analogs of Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate include sulfonyl chlorides, sulfonamides, and sulfonates with varying halogenation patterns. Key comparisons are outlined below, supported by similarity metrics and physicochemical

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings

Substituent Effects on Reactivity :

- The trifluoromethylsulfonyl group in 1027345-07-8 increases electrophilicity due to strong electron-withdrawing effects, making it more reactive in acylation reactions compared to the sulfinate derivative .

- Fluorine substitution in sulfonamides (e.g., 13656-60-5) reduces solubility but enhances metabolic stability, a critical factor in drug design .

Functional Group Influence :

- Sulfinates (e.g., the target compound) exhibit milder reactivity than sulfonyl chlorides, favoring controlled transformations without side reactions (e.g., over-hydrolysis) .

- Sulfonamides demonstrate hydrogen-bonding capacity, enabling interactions with biological targets (e.g., enzyme active sites), unlike sulfinates or sulfonyl chlorides .

Applications Divergence :

- This compound is preferred in synthesizing sulfonyl fluorides for "SuFEx" click chemistry due to its balanced leaving-group ability .

- Highly fluorinated sulfonamides (e.g., 287172-63-8) are prioritized in medicinal chemistry for their blood-brain barrier permeability and resistance to oxidative degradation .

Critical Notes on Comparative Performance

- Thermal Stability : Sulfinates generally exhibit lower thermal stability than sulfonamides due to the labile sodium counterion.

- Synthetic Flexibility : The target compound’s sulfinate group allows for versatile derivatization (e.g., oxidation to sulfones or coupling with aryl halides), whereas sulfonamides require harsher conditions for functionalization.

- Environmental Impact : Fluorinated analogs (e.g., 1027345-07-8) pose higher environmental persistence risks, necessitating stricter disposal protocols compared to chlorinated derivatives .

Biological Activity

Sodium 2,4-dichloro-3-fluorobenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and antioxidant activities, as well as its applications in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfonate group attached to a benzene ring with two chlorine atoms and one fluorine atom as substituents. Its chemical formula is . The specific arrangement of halogen atoms contributes to its unique reactivity patterns, making it a valuable intermediate in various chemical reactions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that sodium sulfinates can inhibit the growth of various bacterial strains, both gram-positive and gram-negative. For instance, studies have shown that certain derivatives exhibit potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Properties

In addition to its antimicrobial effects, this compound exhibits antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases. The compound's ability to scavenge free radicals has been documented in several studies, highlighting its potential utility in pharmaceutical applications aimed at combating oxidative damage .

The biological activity of this compound can be attributed to its reactivity with nucleophiles and electrophiles. The sulfonate group enhances the compound's ability to undergo substitution reactions, which may lead to the formation of more biologically active derivatives. This reactivity pattern is similar to other organosulfur compounds that have been studied for their pharmacological potential .

Case Study 1: Antimicrobial Screening

A study conducted by Uneo et al. (1984) involved the synthesis of various sodium sulfinates, including this compound. The antimicrobial efficacy was assessed using a series of bacterial strains. The results indicated that compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts. This suggests that the presence of chlorine and fluorine atoms plays a significant role in the compound's effectiveness against bacteria .

Case Study 2: Antioxidant Activity Assessment

In another study focused on antioxidant properties, this compound was evaluated for its ability to inhibit lipid peroxidation in vitro. The results showed a dose-dependent reduction in malondialdehyde (MDA) levels, a marker for oxidative stress. This finding supports the compound's potential as an antioxidant agent in therapeutic applications aimed at reducing oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.